N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19753159
InChI: InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1
SMILES:
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

CAS No.:

Cat. No.: VC19753159

Molecular Formula: C20H24N6O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine -

Specification

Molecular Formula C20H24N6O3
Molecular Weight 396.4 g/mol
IUPAC Name 9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine
Standard InChI InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1
Standard InChI Key CXSROOKSAJRFTC-NVQRDWNXSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C
Canonical SMILES CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an adenine base linked to a modified ribose moiety. Key structural modifications include:

  • 5'-Deoxy-5'-amino substitution: The hydroxyl group at the 5'-position of ribose is replaced by an amino group (NH2-\text{NH}_2), which is further protected by a benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) .

  • 2'-O,3'-O-Isopropylidene protection: A cyclic acetal formed between the 2'- and 3'-hydroxyls enhances stability during synthetic reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H24N6O3\text{C}_{20}\text{H}_{24}\text{N}_{6}\text{O}_{3}
Molecular Weight396.44 g/mol
Purity≥98%
Storage Conditions-20°C
Safety PhrasesAvoid skin/eye contact (24/25)

The benzyl group enhances solubility in organic solvents, while the isopropylidene acetal prevents undesired side reactions at the 2'- and 3'-positions . Spectroscopic characterization, including 1H^1\text{H}-NMR and mass spectrometry, confirms the integrity of these functional groups .

Synthesis and Characterization

Synthetic Strategy

The synthesis involves multi-step protection and functionalization of adenosine derivatives, drawing parallels to methodologies reported for related compounds :

Ribose Protection

The 2'- and 3'-hydroxyls of ribose are protected as an isopropylidene acetal using acetone under acidic conditions, a common strategy in nucleoside chemistry . This step ensures regioselective reactivity at the 5'-position.

5'-Deoxygenation and Amination

5'-Deoxyadenosine intermediates, such as 5'-iodo-5'-deoxyadenosine (CAS 4099-81-4), serve as precursors . Nucleophilic substitution replaces the 5'-iodo group with an amino group using ammonia or benzylamine, followed by benzylation to yield the final product .

Benzyl Protection

The 5'-amino group is benzylated via alkylation with benzyl bromide, enhancing stability and facilitating subsequent coupling reactions .

Analytical Validation

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 396.44 [M+H]+^+ .

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals characteristic signals for the benzyl group (δ 7.2–7.4 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm) .

Applications in Biochemical Research

Oligonucleotide Synthesis

The 5'-amino group enables conjugation to phosphoramidites or solid supports, making this compound valuable for synthesizing modified oligonucleotides . For example, phosphorothiolate linkages incorporating 5'-amino derivatives enhance nuclease resistance in therapeutic RNAs .

Prodrug Development

Photocaging strategies, analogous to those described for 2'-amino-5'- O-photocaged nucleotides, could utilize the benzyl group as a photolabile protecting group for controlled drug release .

Enzyme Inhibition Studies

The deoxygenated ribose mimics deoxyribose, potentially inhibiting enzymes like ribonucleotide reductase. Such applications are inferred from studies on 5'-deoxyadenosine analogs .

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